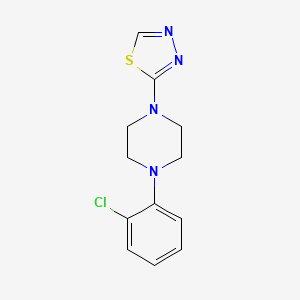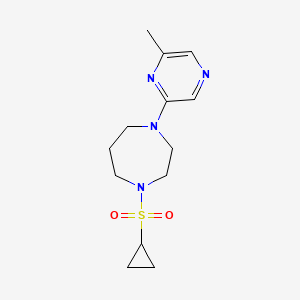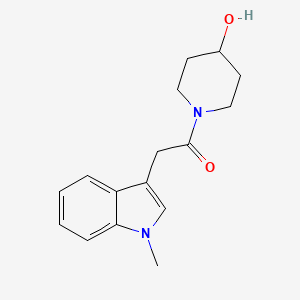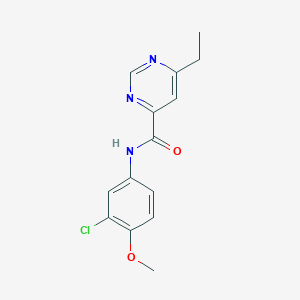
1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1,3,4-thiadiazol-2-yl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 1,3,4-thiadiazole-2-thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as triethylamine.
Synthetic Route: The process generally involves the nucleophilic substitution of the 2-chlorophenylamine with the 1,3,4-thiadiazole-2-thiol, followed by cyclization to form the piperazine ring.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学研究应用
1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding, providing insights into cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent.
Industry: In industrial settings, it is utilized in the production of specialty chemicals and materials, contributing to advancements in various sectors.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects such as antimicrobial and anticancer activities.
相似化合物的比较
1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)imidazole and 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)triazole share structural similarities but differ in their ring systems.
Uniqueness: The presence of the piperazine ring in this compound imparts distinct physicochemical properties, making it more versatile for various applications compared to its analogs.
属性
分子式 |
C12H13ClN4S |
|---|---|
分子量 |
280.78 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H13ClN4S/c13-10-3-1-2-4-11(10)16-5-7-17(8-6-16)12-15-14-9-18-12/h1-4,9H,5-8H2 |
InChI 键 |
YHUMPUSXCYEOOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15115989.png)
![3,5-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B15115992.png)
![4-{5-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B15115994.png)
![4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15116002.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
![2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15116018.png)
![2-Cyclopropyl-4-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15116022.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine](/img/structure/B15116039.png)
![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)
![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15116056.png)

